[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride
Overview
Description
[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C14H15ClFNO and its molecular weight is 267.72 g/mol. The purity is usually 95%.
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Biological Activity
Overview
[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C14H14FNO, with a molecular weight of 231.26 g/mol . This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The specific mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar compounds have demonstrated interactions with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of the fluorophenoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of phenylmethanamine compounds possess significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Fusarium oxysporum.
- Anticancer Activity : Investigations into related phenyl derivatives have revealed cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating low toxicity against normal cells while effectively inhibiting tumor cell growth.
- Neuropharmacological Effects : Compounds in this class may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The interaction with serotonin or dopamine receptors has been noted in some related studies.
Case Studies
-
Antimicrobial Evaluation :
A study tested several phenylmethanamine derivatives for their antimicrobial efficacy. The results indicated that compounds with a fluorophenoxy substitution exhibited lower Minimum Inhibitory Concentration (MIC) values against E. coli and S. aureus, suggesting enhanced antibacterial activity due to structural modifications . -
Cytotoxicity Assessment :
In vitro assays conducted on various cancer cell lines (e.g., MDA-MB-231 and PC3) showed that certain derivatives of phenylmethanamine had IC50 values above 100 µM, indicating low cytotoxicity towards normal cells while maintaining anticancer potential .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Organism |
---|---|---|
[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine | 8 | E. coli |
Phenylmethanamine derivative A | 16 | S. aureus |
Phenylmethanamine derivative B | 32 | C. albicans |
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
[4-(4-Fluorophenoxy)-3-methylphenyl]methanamine | >100 | MDA-MB-231 |
Phenylmethanamine derivative C | 98.08 | PC3 |
Properties
IUPAC Name |
[4-(4-fluorophenoxy)-3-methylphenyl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13;/h2-8H,9,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZYQYDIAFWQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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